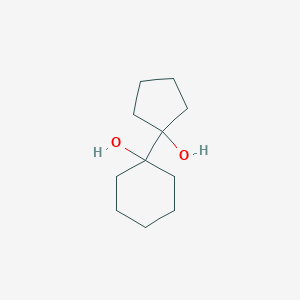

1-(1-Hydroxycyclopentyl)cyclohexanol

Description

Properties

IUPAC Name |

1-(1-hydroxycyclopentyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-10(6-2-1-3-7-10)11(13)8-4-5-9-11/h12-13H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPGXRXHSWPSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2(CCCC2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288846 | |

| Record name | 1-(1-hydroxycyclopentyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20170-99-4 | |

| Record name | NSC57852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-hydroxycyclopentyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 1-(1-Hydroxycyclopentyl)cyclohexanol

General Synthetic Strategy

The preparation of this compound generally involves:

- Formation of a cyclopentyl intermediate bearing a hydroxyl group at the 1-position.

- Coupling or linking this intermediate to a cyclohexanol moiety, often via carbon-carbon bond formation.

- Subsequent functional group manipulations to achieve the target diol structure.

The key challenge is to achieve regioselective hydroxylation and ring coupling without over-oxidation or side reactions.

Stepwise Preparation Approach

Although direct literature on this compound is scarce, closely related compounds such as 1-hydroxycyclohexyl phenyl ketone have been synthesized using analogous methods that can be adapted for this compound.

Preparation of Hydroxycyclopentyl Intermediate

- Hydroxylation of cyclopentane ring : This can be achieved via selective oxidation or hydroboration-oxidation of cyclopentene derivatives.

- Example : Hydroboration of cyclopentene followed by oxidation yields 1-hydroxycyclopentane derivatives.

Coupling with Cyclohexanol or Cyclohexanone

- The cyclopentyl intermediate can be coupled to a cyclohexanol moiety via Grignard or Friedel-Crafts type reactions.

- For example, cyclohexanone can be reacted with a cyclopentyl organometallic reagent to form the corresponding tertiary alcohol.

Detailed Literature-Based Synthetic Route (Adapted)

Based on methods for related compounds (e.g., 1-hydroxycyclohexyl phenyl ketone), a plausible synthetic route involves:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Formation of cyclopentyl halide | Halogenation of cyclopentane or cyclopentanol | Cyclopentyl halide intermediate |

| 2 | Grignard reaction | Reaction of cyclopentyl halide with Mg to form Grignard reagent | Cyclopentylmagnesium halide |

| 3 | Nucleophilic addition | Addition of cyclopentyl Grignard to cyclohexanone | This compound (after workup) |

| 4 | Purification | Crystallization, distillation, or chromatography | Pure target compound |

This approach is supported by analogous procedures in the synthesis of hydroxycyclohexyl ketones where Grignard reagents derived from halogenated cycloalkanes are reacted with cyclic ketones to yield tertiary alcohols.

Example Reaction Conditions from Analogous Systems

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature (Grignard formation) | 0 to 25 °C | Controlled to avoid side reactions |

| Solvent | Anhydrous tetrahydrofuran (THF) | Common for Grignard reactions |

| Reaction time (Grignard formation) | 1–3 hours | Ensures complete formation |

| Addition of Grignard to ketone | Room temperature to 0 °C | Slow addition to control exotherm |

| Workup | Aqueous ammonium chloride or acid | To quench and protonate alkoxide |

| Purification | Recrystallization or chromatography | To isolate pure diol |

Analytical Data and Research Findings

While direct analytical data for this compound is limited, related compounds exhibit the following characteristics during synthesis:

| Compound | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| 1-Hydroxycyclohexyl phenyl ketone | 75–85 | >98 | High yield with Lewis acid catalysis |

| Cyclopentyl Grignard reagents | 80–90 | N/A | Sensitive to moisture, requires dry conditions |

| Tertiary alcohols from Grignard addition | 70–80 | >95 | Requires careful temperature control |

These data suggest that the preparation of this compound via Grignard addition to cyclohexanone is feasible with good yield and purity if moisture and temperature are strictly controlled.

Summary and Recommendations

- The preparation of this compound is best approached via formation of a cyclopentyl Grignard reagent followed by nucleophilic addition to cyclohexanone.

- Key steps include halogenation of cyclopentane derivatives, Grignard formation, addition to cyclohexanone, and purification.

- Reaction conditions require anhydrous solvents, controlled temperatures, and careful quenching.

- Purification by recrystallization or chromatography yields high-purity product.

- Analogous syntheses of related hydroxycyclohexyl ketones provide a robust methodological framework.

Chemical Reactions Analysis

1-(1-Hydroxycyclopentyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes .

Scientific Research Applications

1-(1-Hydroxycyclopentyl)cyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(1-Hydroxycyclopentyl)cyclohexanol and its analogues:

Pharmacological and Industrial Relevance

- Neurotransmitter Modulation: WAY-260022 (a 1-cyclohexanol derivative) inhibits norepinephrine reuptake with >1000-fold selectivity over serotonin/dopamine transporters, highlighting the impact of substituents on bioactivity . Venlafaxine intermediates (e.g., 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol) are synthesized via phase-transfer catalysis, emphasizing scalable production methods .

- Analytical Challenges: Cyclohexanol derivatives often exhibit similar mass spectra, complicating identification. NIST data indicate that distinguishing such analogues (e.g., 1-Phenylcyclohexanol vs. 1-Cyclohexyl-1-pentanol) requires advanced chromatographic techniques .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1-Hydroxycyclopentyl)cyclohexanol, and how can reaction conditions be optimized to minimize byproduct formation?

- Methodological Answer : The compound can be synthesized via nucleophilic addition or phase-transfer catalysis (PTC). For example, cyclohexanone derivatives react with carbanions (e.g., 4-methoxyphenyl acetonitrile) in the presence of PEG-400 or Aliquate-336 as PTCs to form hydroxylated intermediates . Optimization involves controlling temperature (reflux in THF), stoichiometry, and catalyst loading. Byproducts like ketones or aldehydes are minimized by using excess reducing agents (e.g., NaBH₄) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and cyclohexyl C-H bending vibrations (~1450 cm⁻¹) .

- GC-MS : Quantifies purity using derivatization (e.g., DNPH hydrazine derivatives) to enhance volatility .

- NMR : ¹H NMR distinguishes stereoisomers via coupling constants (e.g., axial vs. equatorial protons on cyclohexanol rings) .

Tabulated data from PubChem and NIST (e.g., InChI Key: CMLYGGFIXXLYQT-UHFFFAOYSA-N) should be cross-referenced for validation .

Advanced Research Questions

Q. How do stereochemical configurations influence the biological activity of this compound derivatives?

- Methodological Answer : Enantiomers exhibit differential binding to biological targets. For instance, (1R,2R,5S)-configured derivatives show higher affinity for serotonin/norepinephrine transporters compared to (1S,2S,5R) isomers. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) is used to isolate active stereoisomers. Pharmacological assays (e.g., radioligand binding) quantify activity .

Q. What mechanistic pathways explain unexpected byproducts during acid-catalyzed dehydration of this compound?

- Methodological Answer : Competing E1/E2 mechanisms can lead to cyclohexene or dimeric ethers. For example, strong acids (H₂SO₄) favor carbocation formation (E1), resulting in hydride shifts and rearranged alkenes. Kinetic studies (e.g., monitoring H₂O byproduct via Karl Fischer titration) and DFT calculations help identify transition states. Byproduct suppression requires controlled proton activity (buffered conditions) and low temperatures .

Q. How can computational modeling predict the solubility and stability of this compound in polar solvents?

- Methodological Answer : COSMO-RS simulations estimate solubility parameters (δ) by comparing hydrogen-bonding capacity (logP ~2.1) with solvents like ethanol or DMSO. MD simulations analyze conformational stability in aqueous solutions, revealing preferential equatorial positioning of hydroxyl groups to minimize steric strain. Experimental validation via dynamic light scattering (DLS) confirms aggregation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.